1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
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Overview
Description
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-iodo-1-isopropyl-1H-pyrazole with pyridine-4-carboximidamide in the presence of a palladium catalyst and a base such as sodium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways .
Comparison with Similar Compounds
Similar Compounds
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine: A related compound with similar structural features but different functional groups.
1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Another pyrazole derivative with distinct chemical properties.
Uniqueness
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C12H15N5 |
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Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyridin-4-ylpyrazole-3-carboximidamide |
InChI |
InChI=1S/C12H15N5/c1-8(2)17-11(12(13)14)7-10(16-17)9-3-5-15-6-4-9/h3-8H,1-2H3,(H3,13,14) |
InChI Key |
FHXOLKCRWBVZPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CC=NC=C2)C(=N)N |
Origin of Product |
United States |
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